4,7-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
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Overview
Description
4,7-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound, with its unique structure, has drawn attention in various fields of scientific research.
Preparation Methods
The synthesis of 4,7-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves several steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a reaction involving anthranilic acid and formamide.
Introduction of the Triazine Ring: The triazine ring is introduced through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The final compound is obtained by introducing the 2-phenylethyl group and other substituents through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.
Chemical Reactions Analysis
4,7-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,7-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4,7-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can be compared with other quinazoline derivatives such as:
N-(2-phenylethyl)quinazolin-4-amine: Similar in structure but lacks the triazine ring.
4,4-Dimethyl-N-(2-phenylethyl)androst-2-en-17-amine: Contains a different core structure but shares the phenylethyl group.
The uniqueness of this compound lies in its combined quinazoline and triazine rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N6 |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
4,7-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C21H24N6/c1-15-8-9-18-16(2)24-21(25-19(18)12-15)26-20-22-13-27(14-23-20)11-10-17-6-4-3-5-7-17/h3-9,12H,10-11,13-14H2,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
PQEHCZXURZXUJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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